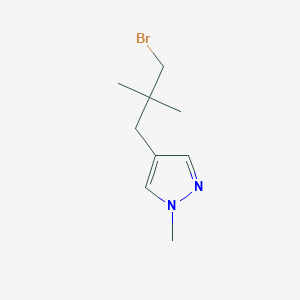
4-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-pyrazole is an organic compound with a unique structure that includes a pyrazole ring substituted with a bromoalkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-pyrazole typically involves the reaction of 1-methyl-1H-pyrazole with 3-bromo-2,2-dimethylpropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrazoles.
Oxidation: Formation of pyrazole ketones or aldehydes.
Reduction: Formation of 4-(2,2-dimethylpropyl)-1-methyl-1H-pyrazole.
Scientific Research Applications
4-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-pyrazole has diverse applications in scientific research:
Organic Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromoalkyl group can act as a reactive site for further chemical modifications, enhancing its versatility in various applications.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-2,2-dimethyl-1-propanol
- 1-(3-bromo-2,2-dimethylpropyl)-3-(methoxymethyl)benzene
- 3-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-indazole
Uniqueness
4-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-pyrazole stands out due to its pyrazole ring structure, which imparts unique chemical properties and reactivity. Its bromoalkyl group provides a versatile site for further functionalization, making it a valuable compound in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C9H15BrN2 |
|---|---|
Molecular Weight |
231.13 g/mol |
IUPAC Name |
4-(3-bromo-2,2-dimethylpropyl)-1-methylpyrazole |
InChI |
InChI=1S/C9H15BrN2/c1-9(2,7-10)4-8-5-11-12(3)6-8/h5-6H,4,7H2,1-3H3 |
InChI Key |
ZDUDUQMCUCBCMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CN(N=C1)C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


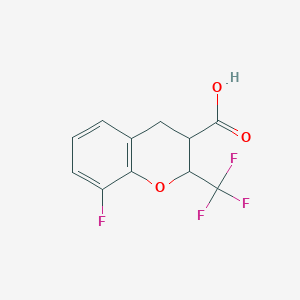
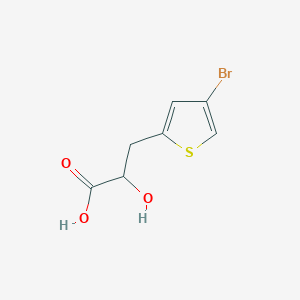
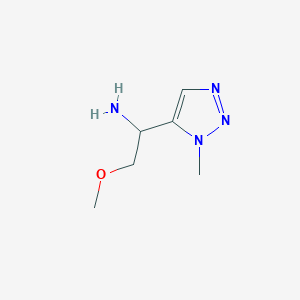

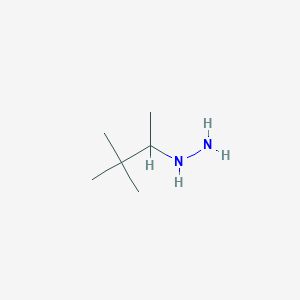
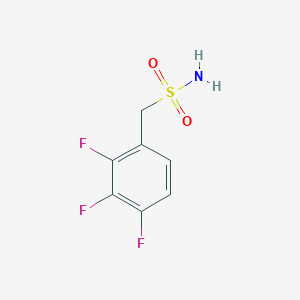
![1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13208070.png)

amine](/img/structure/B13208076.png)
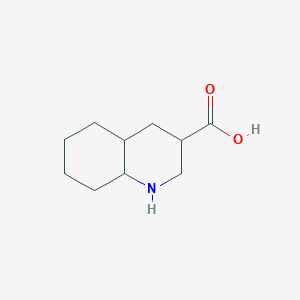
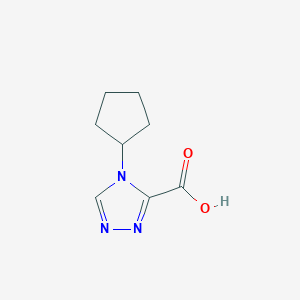
![2-Chloro-N-[(4-formylphenyl)methyl]acetamide](/img/structure/B13208086.png)
amine](/img/structure/B13208111.png)

